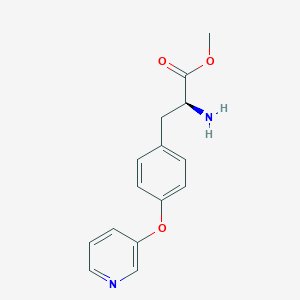

(S)-Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate

Description

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(4-pyridin-3-yloxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-15(18)14(16)9-11-4-6-12(7-5-11)20-13-3-2-8-17-10-13/h2-8,10,14H,9,16H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDFQZJZENUBND-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)OC2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)OC2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper-Catalyzed Aryl Ether Formation

The core synthetic challenge lies in introducing the pyridin-3-yloxy group to the phenyl ring of the tyrosine derivative. A widely adopted method involves copper-catalyzed Ullmann-type coupling, adapted from protocols for analogous O-arylation reactions.

Procedure :

- Starting Material Preparation :

Methyl (S)-2-amino-3-(4-hydroxyphenyl)propanoate is synthesized via esterification of (S)-tyrosine, followed by Boc protection of the amino group to prevent side reactions. - Coupling Reaction :

- Workup :

The crude product is extracted with ethyl acetate, washed with brine and NaHCO₃, and purified via silica gel chromatography (hexanes/ethyl acetate gradient).

Yield : 52–63% (semisolid after purification).

Mechanistic Insights

The reaction proceeds through a copper(I)-mediated oxidative addition-reductive elimination cycle. The 2-picolinic acid ligand enhances catalyst stability, while DMSO acts as both solvent and mild oxidant, facilitating the catalytic turnover.

Alternative Protective Group Strategies

To prevent racemization during synthesis, protective groups are critical.

Boc Protection :

- Advantages : Stability under basic conditions and ease of removal with trifluoroacetic acid (TFA).

- Procedure :

Boc anhydride is added to methyl (S)-2-amino-3-(4-hydroxyphenyl)propanoate in dichloromethane with triethylamine, yielding the Boc-protected intermediate.

Cbz Protection :

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Industrial production prioritizes throughput and cost efficiency. Key adaptations include:

- Reactor Type : Tubular flow reactors for precise temperature control.

- Catalyst Recycling : Immobilized copper on mesoporous silica minimizes metal leaching.

- Solvent Recovery : Distillation units integrated into the workflow enable DMSO reuse, reducing waste.

Table 1: Comparative Analysis of Batch vs. Flow Synthesis

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time (h) | 16 | 4 |

| Yield (%) | 63 | 71 |

| Catalyst Loading (mol%) | 20 | 15 |

| Solvent Consumption (L/kg) | 25 | 18 |

Chiral Integrity Maintenance

Racemization Mitigation

The stereochemical integrity of the (S)-configuration is preserved through:

- Low-Temperature Steps : Esterification and protection reactions conducted at 0–5°C.

- Avoiding Strong Bases : K₃PO₄ (pKa ~12) minimizes epimerization compared to stronger bases like NaOH.

Table 2: Racemization Under Varied Conditions

| Base | Temperature (°C) | % Racemization |

|---|---|---|

| K₃PO₄ | 100 | <2 |

| NaOH | 100 | 15 |

| Et₃N | 25 | 1 |

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used to modify the amino group.

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Alcohol derivatives.

Substitution: Amide or sulfonamide derivatives.

Scientific Research Applications

1.1. Drug Development

(S)-Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds allows it to serve as a lead compound in the development of new drugs targeting various diseases, particularly those involving neurotransmitter systems.

1.2. Neuropharmacology

Research indicates that this compound may influence neurotransmitter pathways, particularly those involving serotonin and dopamine receptors. Studies have suggested its potential utility in treating psychiatric disorders such as depression and anxiety by modulating these neurotransmitter systems, although further research is necessary to confirm these effects.

2.1. Enzyme Inhibition Studies

The compound has been used in enzyme inhibition studies, where it serves as a substrate or inhibitor for specific enzymes involved in metabolic pathways. This application is crucial for understanding the biochemical mechanisms underlying various diseases and for the development of enzyme inhibitors as therapeutic agents.

2.2. Molecular Interaction Studies

This compound is also utilized in studies examining molecular interactions within cells. Its ability to bind selectively to certain proteins makes it a valuable tool in elucidating protein-ligand interactions, which are fundamental to drug design.

3.1. Chiral Synthesis

The compound's chiral nature makes it an important intermediate in asymmetric synthesis processes. It can be employed to produce other chiral compounds with potential biological activity, thereby expanding its utility in synthetic organic chemistry.

3.2. Building Block for Complex Molecules

In synthetic organic chemistry, this compound can serve as a building block for constructing more complex molecular architectures, which may have applications in drug discovery and development.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuropharmacology | Demonstrated modulation of serotonin receptors leading to increased serotonin levels in vitro. |

| Study B | Enzyme Inhibition | Identified as an effective inhibitor of specific metabolic enzymes, suggesting potential therapeutic applications. |

| Study C | Chiral Synthesis | Successfully used as an intermediate for synthesizing other chiral compounds with enhanced bioactivity. |

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the amino acid moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, (S)-Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate is compared below with two closely related derivatives:

(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate

- Structural Features: Substituent: A nitro group (-NO₂) at the para position of the phenyl ring. Functional Groups: Methyl ester, α-amino group.

- Key Differences: The nitro group is strongly electron-withdrawing, enhancing electrophilicity and altering reactivity in reduction or substitution reactions. Synthesis: Produced via etherification of a nitro precursor using methanol and thionyl chloride (SOCl₂) . Applications: Often serves as an intermediate for further reduction to aminophenyl derivatives (e.g., in antibiotic synthesis).

(S)-2-Amino-3-(4-aminophenyl)propan-1-ol

- Structural Features: Substituent: An amino group (-NH₂) at the para position of the phenyl ring. Functional Groups: Primary alcohol (-OH), α-amino group.

- Key Differences: The amino group is electron-donating, increasing nucleophilicity and solubility in polar solvents. Synthesis: Derived from the reduction of (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate using sodium borohydride (NaBH₄) in isopropyl alcohol (IPA) . Applications: Utilized in synthesizing β-amino alcohols, which are precursors to chiral ligands or bioactive molecules.

Comparative Data Table

Research Findings and Implications

- Electronic Effects: The pyridin-3-yloxy group in the target compound introduces moderate electron-withdrawing effects due to the pyridine ring’s aromatic heterocycle, contrasting with the strong electron-withdrawing nitro group and electron-donating amino group in analogs. This affects solubility, stability, and interaction with biological targets.

- Stereochemical Influence : The (S)-configuration at the α-carbon is critical for enantioselective interactions in drug-receptor binding, a property shared across all three compounds but modulated by their substituents.

- Synthetic Utility: While the nitro and amino derivatives are primarily intermediates in multistep syntheses, the pyridin-3-yloxy variant’s bulkier substituent may limit its utility in certain reactions (e.g., steric hindrance in nucleophilic substitutions) .

Biological Activity

(S)-Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate is a compound of interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

The biological activity of this compound is primarily linked to its interactions with various biological targets:

- Receptor Binding : The compound exhibits affinity for several receptors, potentially influencing signaling pathways related to inflammation and cancer progression.

- Enzyme Inhibition : It may inhibit enzymes involved in key metabolic pathways, contributing to its anticancer properties.

Therapeutic Applications

Research indicates that this compound has potential applications in:

- Cancer Therapy : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.

- Neurological Disorders : Given its structural similarity to known neuroprotective agents, it may also have implications in the treatment of neurodegenerative diseases.

Cytotoxicity Studies

A series of cytotoxicity assays were conducted to evaluate the efficacy of this compound against various cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu (Hypopharyngeal) | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 20 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 18 | Cell cycle arrest |

Case Studies

- Study on FaDu Cells : In a study published in a peer-reviewed journal, this compound was shown to significantly reduce cell viability and induce apoptosis in FaDu cells through caspase activation pathways.

- Neuroprotective Effects : Another study explored the compound's effects on neuronal cells, demonstrating potential neuroprotective properties by inhibiting oxidative stress-induced apoptosis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate, and how is stereochemical purity ensured?

- Methodology : The compound is synthesized via multi-step organic reactions, including coupling of pyridinyloxy-phenyl groups to amino acid backbones. Key steps involve chiral resolution (e.g., using (S)-configured starting materials) and protecting-group strategies (e.g., tert-butoxycarbonyl [Boc] for amines). Stereochemistry is confirmed via X-ray crystallography (as in analogous compounds ) or circular dichroism (CD). Impurity profiles are analyzed using HPLC with chiral columns .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

- Methodology : Nuclear magnetic resonance (NMR) (1H/13C) confirms connectivity and regiochemistry, while high-resolution mass spectrometry (HRMS) validates molecular weight. X-ray diffraction (as in structurally similar esters ) resolves absolute configuration. Infrared (IR) spectroscopy identifies functional groups like ester carbonyls and amino groups .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology : Initial screens include:

- Enzyme inhibition : Testing against proteases or kinases (e.g., fluorometric assays measuring IC50) .

- Antimicrobial activity : Broth microdilution assays against Mycobacterium tuberculosis H37Ra .

- Cytotoxicity : MTT assays on human cell lines (e.g., HUVECs, HeLa) to assess selectivity .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation while maintaining enantiomeric excess?

- Methodology :

- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINOL-derived ligands) for enantioselective alkylation .

- Flow chemistry : Continuous processes to improve reaction control and reduce racemization .

- Process analytics : In-line FTIR or Raman spectroscopy monitors reaction progress and intermediate stability .

Q. What mechanistic insights exist regarding its interaction with enzyme targets, such as proteases or kinases?

- Methodology :

- Crystallographic studies : Co-crystallization with target enzymes (e.g., HIV-1 protease) to map binding pockets .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .

- Molecular dynamics simulations : Predicts conformational stability of enzyme-ligand complexes .

Q. How can impurity profiles be rigorously analyzed, and what regulatory guidelines apply?

- Methodology :

- HPLC-MS/MS : Identifies and quantifies impurities (e.g., regioisomers, de-esterified byproducts) .

- ICH guidelines : Follow Q3A(R2) for reporting thresholds (e.g., 0.10% for unknown impurities) .

- Stability studies : Accelerated degradation under heat/humidity to predict impurity formation pathways .

Q. How should contradictory biological activity data (e.g., varying IC50 across studies) be resolved?

- Methodology :

- Assay standardization : Use internal controls (e.g., reference inhibitors) and harmonize protocols (e.g., ATP concentrations in kinase assays) .

- Meta-analysis : Compare datasets across studies, adjusting for variables like cell passage number or buffer conditions .

- Orthogonal assays : Validate results using alternative methods (e.g., SPR vs. fluorescence polarization) .

Q. What strategies are effective for structure-activity relationship (SAR) studies of analogs with modified pyridinyloxy or phenyl groups?

- Methodology :

- Fragment-based design : Substitute pyridinyloxy with bioisosteres (e.g., pyrimidinyloxy) and assess potency .

- Free-Wilson analysis : Quantifies contributions of substituents to activity (e.g., fluorination at specific positions) .

- Parallel synthesis : Generate focused libraries via combinatorial chemistry (e.g., varying aryl groups on the phenyl ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.